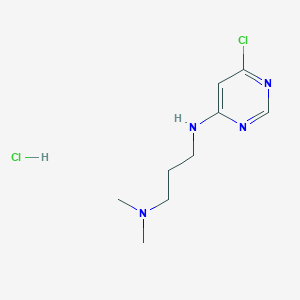

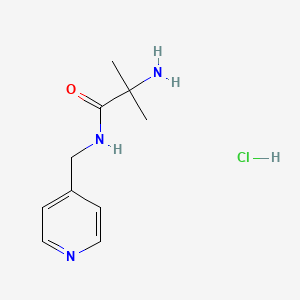

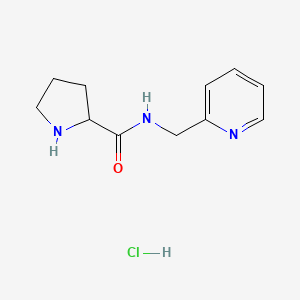

![molecular formula C14H8BrN3 B1398532 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 158958-90-8](/img/structure/B1398532.png)

4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Overview

Description

“4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” is a chemical compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds . It is synthesized from α-bromoketones and 2-aminopyridine . This compound is a key intermediate in the synthesis of various pharmaceutical molecules .

Synthesis Analysis

The synthesis of “4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” involves a chemodivergent process. N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free . On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .

Molecular Structure Analysis

The molecular formula of “4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” is C14H8BrN3 . It is a complex molecule with a fused nitrogen-bridged heterocyclic structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” are complex and involve multiple steps . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .

Scientific Research Applications

Medicinal Chemistry Drug Development

Imidazopyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry. The structural characteristics of “4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” could make it a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders or cancers where similar structures are often employed .

Material Science Electronic Materials

Due to its structural character, imidazopyridine derivatives are also useful in material science. The compound could be involved in the development of new materials with specific electronic properties, such as organic semiconductors or light-emitting diodes (LEDs) .

Organic Synthesis Building Blocks

The bromo and nitrile groups present in “4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” suggest its utility as a building block in organic synthesis. It could be used to construct more complex molecules through various organic reactions, such as cross-coupling reactions .

Analytical Chemistry Chromatography Standards

Compounds like “4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” can serve as standards or references in chromatographic analysis, helping to identify or quantify similar compounds in complex mixtures .

Chemical Biology Probe Development

In chemical biology, such compounds can be used to develop probes that bind to specific proteins or nucleic acids, aiding in the study of biological processes at the molecular level .

Catalysis Ligand Synthesis

The unique structure of this compound might be exploited in catalysis, particularly in the synthesis of ligands for transition metal catalysts that facilitate various chemical transformations .

Agrochemistry Pesticide Development

Imidazopyridine derivatives have been explored for their potential use in agrochemistry, particularly in the development of pesticides due to their bioactivity .

Environmental Science Pollutant Detection

Finally, such compounds could be used in environmental science for the detection of pollutants, where their specific reactivity with certain contaminants could allow for sensitive detection methods .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been found to interact with various targets, including enzymes and receptors

Mode of Action

It is synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The interaction of this compound with its targets would likely involve the formation of bonds between the compound and the target molecule, leading to changes in the target’s function .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to influence a wide range of biological and pharmacological activities . The compound could potentially affect multiple pathways, leading to downstream effects that contribute to its overall action.

Result of Action

Given the known activities of imidazo[1,2-a]pyridines, it is likely that this compound could have significant effects at the molecular and cellular levels .

properties

IUPAC Name |

4-(3-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3/c15-14-13(11-6-4-10(9-16)5-7-11)17-12-3-1-2-8-18(12)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEYMXXDOUNBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Br)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

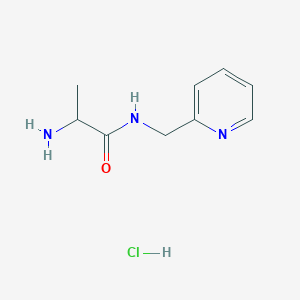

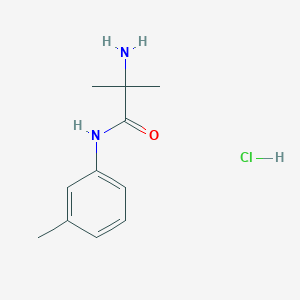

![Ethyl 3-amino-4-{[3-(dimethylamino)propyl]-amino}benzoate hydrochloride](/img/structure/B1398452.png)

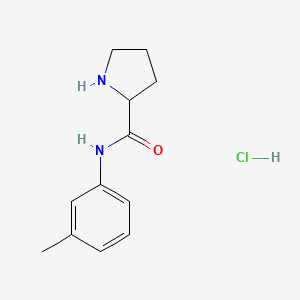

![N2-[3-(Dimethylamino)propyl]-2,3-pyridinediamine hydrochloride](/img/structure/B1398453.png)